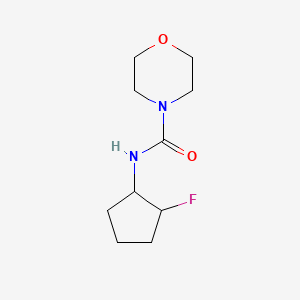

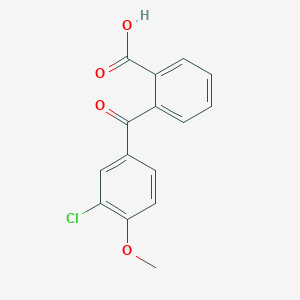

![molecular formula C11H13NO4S B2355694 2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid CAS No. 744227-34-7](/img/structure/B2355694.png)

2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid”, also known as MESEA, is a novel compound that has been the subject of extensive research in recent years. It has a CAS Number of 744227-34-7 . The compound has a molecular weight of 255.29 .

Molecular Structure Analysis

The IUPAC name of the compound is { [(E)-2- (4-methylphenyl)ethenyl]sulfonyl}amino)acetic acid . The InChI code is 1S/C11H13NO4S/c1-9-2-4-10 (5-3-9)6-7-17 (15,16)12-8-11 (13)14/h2-7,12H,8H2,1H3, (H,13,14)/b7-6+ .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives Formation

Synthesis of Derivatives : Derivatives of thiophens, similar in structure to 2-[2-(4-methylphenyl)ethenesulfonamido]acetic acid, have been synthesized with potential biological activities. These derivatives include substituted methylamines, ethylamines, and acetic acids (Beaton, Chapman, Clarke, & Willis, 1976).

Complexation Studies : The preparation and complexation studies of a structurally similar compound, specifically for Zn2+ specific fluorophore, have been described. This includes characterizations such as protonated form, dianion formation, and fluorescent complexes (Coleman, May, & Lincoln, 2010).

Chemical Reactions and Properties

Reactivity with Carbon Disulfide : Derivatives of (diphenylmethylene-amino) acetic acid, a class similar to the compound , react with carbon disulfide under specific conditions to form ketene dithioacetals and other compounds. X-ray structure determination has characterized these compounds (Dölling, Frost, Heinemann, & Hartung, 1993).

Lossen Rearrangement Applications : A study focused on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, closely related to the compound , demonstrates its application in Lossen rearrangement for synthesizing ureas from carboxylic acids. This reaction is noted for its good yields and milder conditions (Thalluri, Manne, Dev, & Mandal, 2014).

Synthesis of Complexes and Catalysis

- Synthesis of Complexes : A research article describes the synthesis of complexes involving 2,2-bis[2-(dimethylamino)-5-methylphenyl]acetic acid, showcasing its utility in forming compounds with specific structural characteristics (Khristolyubov, Lyubov, Makhrova, Cherkasov, Fukin, & Trifonov, 2021).

Anticancer and Antimicrobial Activities

Anticancer Properties : A recent study synthesized compounds starting from 2-(4-methylphenyl)acetic acid, evaluating them for anticancer activities. The results show moderate to excellent activities against several cancer cell lines, suggesting the compound's relevance in cancer research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial Activities : The synthesis of thiazoles and fused derivatives, starting from compounds structurally similar to 2-(4-methylphenyl)acetic acid, has been explored for antimicrobial activities. The synthesized products showed in vitro antimicrobial activity against various bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-9-2-4-10(5-3-9)6-7-17(15,16)12-8-11(13)14/h2-7,12H,8H2,1H3,(H,13,14)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXELJLLMSJFTSC-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2355620.png)

![3-(3,4-dichlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355621.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2355623.png)

![N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2355624.png)

![1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione](/img/structure/B2355630.png)